molecular formula C13H18O B14619542 Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one CAS No. 57386-99-9

Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one

Cat. No.: B14619542
CAS No.: 57386-99-9
M. Wt: 190.28 g/mol
InChI Key: DLQQZDAESFHXLW-UHFFFAOYSA-N
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Description

Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is a complex organic compound with a unique structure that includes a decahydro-naphthalene core fused with a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the desired product. The use of continuous flow reactors can enhance the production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium (Pd) or Platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), Bromine (Br₂)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: A related compound with a similar decahydro-naphthalene core but lacking the cyclobutane ring.

    Cyclopentanaphthalene: Another related compound with a cyclopentane ring fused to a naphthalene core.

Uniqueness

Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one is unique due to its specific structural features, including the fusion of a cyclobutane ring with a decahydro-naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

57386-99-9

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

tetracyclo[7.3.1.02,5.05,10]tridecan-4-one

InChI

InChI=1S/C13H18O/c14-12-7-11-9-3-4-10-8(6-9)2-1-5-13(10,11)12/h8-11H,1-7H2

InChI Key

DLQQZDAESFHXLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CCC2C4(C1)C3CC4=O

Origin of Product

United States

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